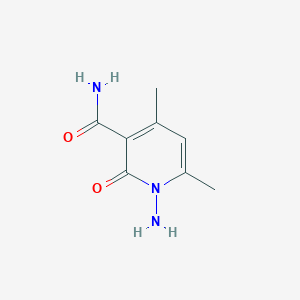

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C8H11N3O2 . It is a powder in physical form . The IUPAC name of this compound is 1-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide .

Molecular Structure Analysis

The molecular structure of “1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide” can be represented by the InChI code: 1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.18 . It is a powder in physical form . The melting point of this compound is between 174-176 degrees Celsius .Scientific Research Applications

Synthesis and Biological Applications

1,4-Dihydropyridines have been extensively studied for their biological applications and as a main skeleton in many drugs. They are utilized in synthetic organic chemistry due to their presence in biological systems. Recent methodologies for the synthesis of 1,4-DHPs primarily include multi-component reactions, with Hantzsch Condensation reaction being the most common pathway. These methodologies aim to prepare bioactive 1,4-DHPs efficiently and environmentally friendly, opening avenues for further synthesis of biologically active compounds by exploring their Structure-Activity Relationships (SARs) (Sohal, 2021).

Oxidation and Degradation Studies

The oxidation kinetics of polyamides, which can be related to the structural derivatives of dihydropyridines, have been systematically compared to polyolefins. These studies focus on understanding the oxidation mechanisms and developing non-empirical kinetic models. The outcomes of such research are crucial for improving the stability and durability of materials derived from these compounds (Richaud et al., 2013).

Chemical Reactivity and Modification

Research on compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights the utility of DHP derivatives in modifying peptides for structural and dynamic studies. These modifications are crucial for analyzing peptide backbone dynamics, secondary structures, and interactions with biological membranes. Such studies are foundational for developing new therapeutic peptides and understanding their mechanisms of action (Schreier et al., 2012).

Antitumor Activity

Imidazole derivatives, closely related to dihydropyridines in terms of heterocyclic structure, have shown potential antitumor activities. Compounds like 4(5)-aminoimidazol-5(4)-carboxamide and others have been reviewed for their antitumor properties, indicating the significance of nitrogen-containing heterocycles in the development of new antitumor drugs. This research underscores the importance of exploring DHP derivatives for potential anticancer applications (Iradyan et al., 2009).

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of pyridine, and pyridine derivatives have been found to interact with a variety of biological targets .

Mode of Action

It’s known that this compound can enter into the aminomethylation reaction with an excess of formaldehyde and primary amines .

Biochemical Pathways

It’s known that this compound can be readily obtained via mannich reaction of 6-aminonicotinonitriles .

Result of Action

It’s known that this compound has shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments on sunflower seedlings .

Action Environment

It’s known that this compound has exhibited pronounced anticorrosion properties, acting as an adsorption-type corrosion inhibitor .

properties

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDHTGKDQLWVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)

![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)

![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)

![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)

![2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B466977.png)

![2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B467021.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B467070.png)

![2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B467071.png)